

CP-113818 versus F12511: a comparative analysis of ACAT inhibitors

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A Comparative Analysis of ACAT Inhibitors: CP-113,818 vs. F12511

A deep dive into the experimental data surrounding two potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, CP-113,818 and F12511, reveals distinct profiles in their inhibitory efficacy and isoform selectivity. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanism of action.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT has been a therapeutic target for conditions such as atherosclerosis and Alzheimer's disease.[1][2] This guide focuses on two prominent ACAT inhibitors, CP-113,818 and F12511, presenting a side-by-side comparison of their performance based on available experimental data.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of CP-113,818 and F12511 from various studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.

Table 1: In Vitro Inhibitory Activity of CP-113,818 and F12511



Parameter	CP-113,818	F12511	Source	
IC50 (ACAT)	17 - 75 nM (liver and intestinal ACAT)	-	[3]	
IC50 (HepG2 cells)	-	3 nM	[4][5]	
IC50 (CaCo-2 cells)	-	7 nM	[4][5]	
IC50 (THP-1 cells)	-	71 nM	[4][5]	
IC50 (NCI-H295R cells)	-	20 - 50 nM	[6]	
IC50 (MEFs)	-	20.6 nM	[7]	
Ki (ACAT1)	0.02 μΜ	0.039 μΜ	[8][9][10]	
Ki (ACAT2)	0.02 μΜ	0.110 μΜ	[8][9]	

Table 2: In Vivo Effects of CP-113,818 and F12511

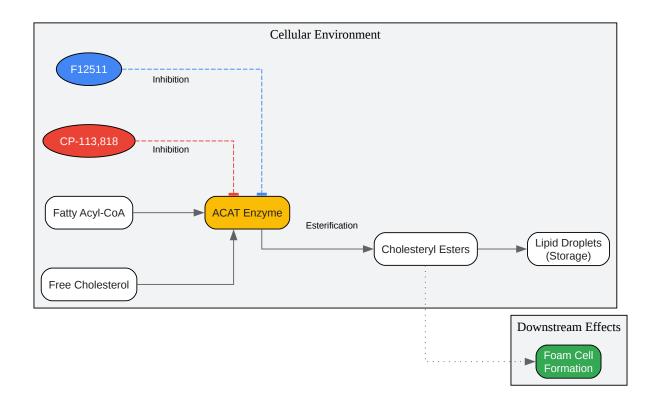


Effect	CP-113,818	F12511	Species	Source
Cholesterol Absorption Inhibition (ED50)	6 μg/kg	-	Hamsters	[3]
Cholesterol Absorption Inhibition (ED50)	>10 μg/kg	-	Rabbits	[3]
Plasma Cholesterol Reduction (ED30)	-	0.008 mg/kg	Guinea-pigs	[4][5]
Amyloid Plaque Reduction	88% - 99%	Ameliorated amyloidopathy	Mouse model of AD	[8][11][12]
Brain Cholesteryl-Ester Reduction	86%	-	Mouse model of AD	[11][12]

Mechanism of Action and Signaling Pathway

ACAT inhibitors function by blocking the active site of the ACAT enzyme, thereby preventing the esterification of cholesterol with long-chain fatty acyl-CoAs. This leads to an accumulation of free cholesterol within the cell. The increase in free cholesterol can trigger several downstream cellular responses, including the downregulation of cholesterol biosynthesis and uptake, and the promotion of cholesterol efflux. By preventing the formation of cholesteryl esters, ACAT inhibitors also reduce the substrate for the formation of foam cells, a key component of atherosclerotic plaques.[1]





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Caption: Mechanism of ACAT inhibition by CP-113,818 and F12511.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used to evaluate ACAT inhibitors.

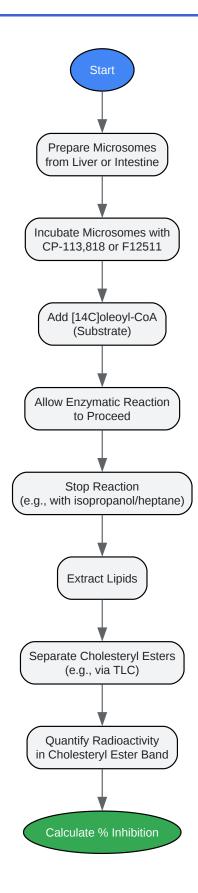
In Vitro ACAT Activity Assay (Microsomal Preparation)



This assay measures the direct inhibitory effect of the compounds on the ACAT enzyme isolated from tissues.

Workflow:





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Caption: Workflow for in vitro ACAT activity assay.



Methodology:

- Microsome Preparation: Liver or intestinal tissues are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.
- Incubation with Inhibitor: The microsomal preparation is pre-incubated with varying concentrations of CP-113,818 or F12511 (typically dissolved in DMSO) for a specified time at 37°C.
- Enzymatic Reaction: The reaction is initiated by adding a radiolabeled substrate, such as [14C]oleoyl-CoA, along with a source of cholesterol.
- Reaction Termination and Lipid Extraction: After a defined incubation period, the reaction is stopped, and total lipids are extracted using a solvent system like isopropanol/heptane.
- Quantification: The cholesteryl ester fraction is separated from other lipids, usually by thinlayer chromatography (TLC). The radioactivity incorporated into the cholesteryl ester band is then quantified using liquid scintillation counting. The percentage of inhibition is calculated relative to a control without the inhibitor.

Whole-Cell Cholesterol Esterification Assay

This assay assesses the ability of the inhibitors to penetrate cells and inhibit ACAT activity in a more physiologically relevant context.

Methodology:

- Cell Culture: Adherent cells (e.g., HepG2, CaCo-2, or THP-1 macrophages) are cultured to a
 desired confluency in multi-well plates.
- Inhibitor Treatment: The cells are pre-incubated with various concentrations of CP-113,818 or F12511 for a period of time.
- Labeling: A radiolabeled precursor, typically [3H]oleic acid complexed to albumin, is added to
 the culture medium. The cells are then incubated to allow for the uptake and incorporation of
 the oleic acid into cholesteryl esters.



- Cell Lysis and Lipid Extraction: The cells are washed to remove excess radiolabel and then lysed. Total lipids are extracted from the cell lysate.
- Analysis: The amount of radioactivity in the cholesteryl ester fraction is determined, as described in the microsomal assay, and the IC50 value is calculated.

Discussion and Conclusion

Both CP-113,818 and F12511 are potent inhibitors of the ACAT enzyme. The available data suggests that F12511 exhibits high potency in various human cell lines, with IC50 values in the low nanomolar range.[4][5] CP-113,818 also demonstrates potent inhibition of liver and intestinal ACAT.[3]

A notable difference appears in their isoform selectivity. Based on the provided Ki values, CP-113,818 inhibits ACAT1 and ACAT2 with equal potency, while F12511 shows a preference for ACAT1 over ACAT2.[8][9] This difference in selectivity could have implications for their therapeutic applications and side-effect profiles, as the two ACAT isoforms have different tissue distributions and physiological roles.

In vivo studies have highlighted the potential of both compounds in models of hypercholesterolemia and Alzheimer's disease. CP-113,818 was shown to significantly reduce amyloid pathology in a mouse model.[11][12] Similarly, F12511 has been reported to ameliorate amyloidopathy.[8] However, it is important to note that CP-113,818 was reported to cause adrenal toxicity in preclinical trials, a side effect that was not observed with F12511, which successfully passed Phase 1 safety tests.[10][13]

In conclusion, while both CP-113,818 and F12511 are powerful tools for studying the role of ACAT in health and disease, F12511 appears to have a more favorable preclinical safety profile and a degree of isoform selectivity that may be advantageous. The choice of inhibitor for a particular research application should be guided by the specific experimental context, including the cell type or animal model being used and the desired isoform targeting.

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